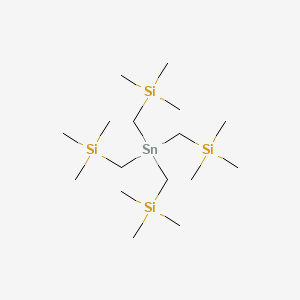
Copper;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-titanium compounds, particularly copper-titanium alloys, are known for their unique combination of properties, including high strength, excellent electrical conductivity, and resistance to corrosion. These compounds are widely used in various industrial applications due to their mechanical and electrical properties.
准备方法
Synthetic Routes and Reaction Conditions
Copper-titanium alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and mechanical alloying. The most common method involves melting copper and titanium together in a controlled environment to prevent oxidation. The molten mixture is then cast into molds to form the desired shapes.
Industrial Production Methods
In industrial settings, copper-titanium alloys are typically produced using vacuum arc remelting (VAR) or electron beam melting (EBM). These methods ensure high purity and uniformity of the alloy. The process involves melting the raw materials in a vacuum or inert atmosphere to prevent contamination and achieve the desired alloy composition.
化学反应分析
Types of Reactions
Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Copper-titanium alloys can oxidize when exposed to air or oxygen at high temperatures. This reaction forms a protective oxide layer on the surface, enhancing corrosion resistance.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various oxides, such as titanium dioxide and copper oxide, as well as intermetallic compounds like Cu4Ti.
科学研究应用
Copper-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in chemical reactions due to their unique surface properties.
Biology: Investigated for their biocompatibility and potential use in medical implants and devices.
Medicine: Studied for their antimicrobial properties, making them suitable for use in medical equipment and surfaces.
Industry: Employed in the production of high-strength, corrosion-resistant components for aerospace, automotive, and electronics industries
作用机制
The mechanism by which copper-titanium compounds exert their effects involves several molecular targets and pathways:
Antimicrobial Action: Copper ions released from the compound generate reactive oxygen species (ROS), which damage microbial cell membranes and DNA, leading to cell death.
Biocompatibility: Titanium’s resistance to corrosion and its inertness in the human body make copper-titanium alloys suitable for biomedical applications.
相似化合物的比较
Copper-titanium compounds can be compared with other similar compounds, such as:
Nickel-titanium (Nitinol): Known for its shape memory and superelastic properties, used in medical devices and actuators.
Aluminum-titanium: Offers high strength and lightweight properties, commonly used in aerospace applications.
Copper-nickel: Known for its excellent corrosion resistance and used in marine environments
Copper-titanium alloys stand out due to their unique combination of high strength, electrical conductivity, and corrosion resistance, making them versatile for various applications.
属性
CAS 编号 |
12019-62-4 |
|---|---|
分子式 |
Cu3Ti2 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
copper;titanium |
InChI |
InChI=1S/3Cu.2Ti |
InChI 键 |
DRGZCVNOPLELSW-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


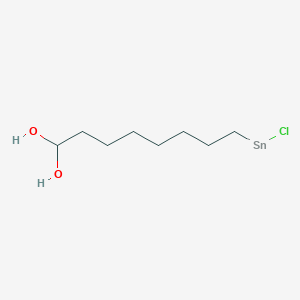

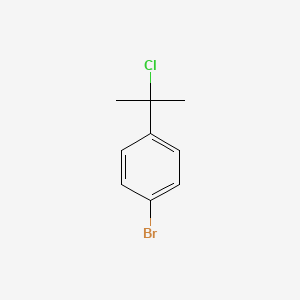
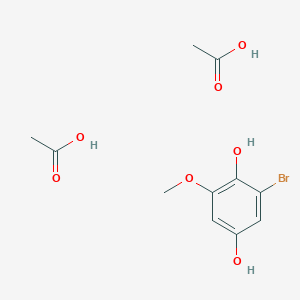


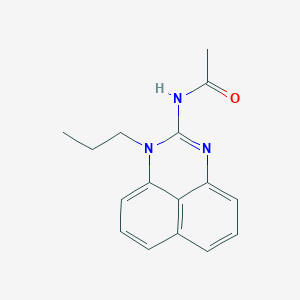
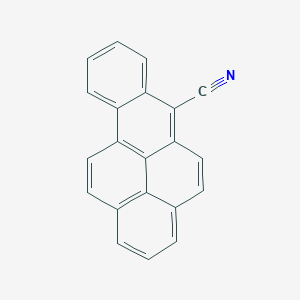
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
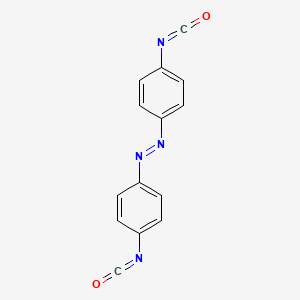
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
